molecular formula C16H12BrClN2S B2401885 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(methylthio)-1H-imidazole CAS No. 1226444-04-7

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(methylthio)-1H-imidazole

Cat. No.: B2401885
CAS No.: 1226444-04-7
M. Wt: 379.7
InChI Key: GWYUQCNZWOTWAO-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(methylthio)-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes bromine, chlorine, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(methylthio)-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with 3-chlorobenzylamine to form an intermediate Schiff base, which is then cyclized with methylthioimidazole under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(methylthio)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(methylthio)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(methylthio)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(methylthio)-1H-imidazole
  • 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(methylthio)-1H-pyrazole
  • 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(methylthio)-1H-triazole

Uniqueness

This compound is unique due to its specific combination of bromine, chlorine, and sulfur atoms within the imidazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-methylsulfanylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2S/c1-21-16-19-10-15(11-5-7-12(17)8-6-11)20(16)14-4-2-3-13(18)9-14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYUQCNZWOTWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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